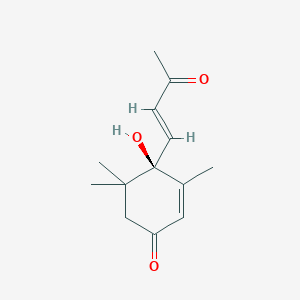
4-Methyl-2-nitrophenyl isocyanate
Overview
Description
4-Methyl-2-nitrophenyl isocyanate , also known as 1-isocyanato-4-methyl-2-nitrobenzene , is an organic building block containing an isocyanate group . Its chemical formula is C₈H₆N₂O₃ , and its molecular weight is 178.14 g/mol . This compound plays a crucial role in various synthetic processes due to its reactivity and functional groups.
Physical And Chemical Properties Analysis
Scientific Research Applications
Organic Synthesis Building Block
4-Methyl-2-nitrophenyl isocyanate: serves as a versatile building block in organic synthesis. It’s used to introduce the isocyanate functional group, which is pivotal for the formation of ureas, carbamates, and polyurethane materials .
Conformational Analysis Studies
The compound’s structure allows for conformational analysis using vibrational spectral data and density functional theory (DFT) calculations. This helps in understanding the spatial arrangement and reactivity of the molecule .
Preparation of Analog Compounds
It is utilized in the preparation of analog compounds such as the 4-methylphenyl analog of 2-[(2-nitrophenyl)amino]furanone . These analogs can have various applications, including medicinal chemistry and material science .
Polymer Synthesis
4-Methyl-2-nitrophenyl isocyanate: finds application in polymer chemistry, particularly in synthesizing polymers like hydrogels and polyurethanes. These materials have a wide range of uses, from medical devices to coatings .
Hydrogenation Reactions
This chemical is used as a reactant in hydrogenation reactions to synthesize compounds like 4-aminophenyl carbamic acid methyl ester . Such reactions are crucial in the development of pharmaceuticals and agrochemicals .
Functionalized Derivatives
The isocyanate group in 4-Methyl-2-nitrophenyl isocyanate is reactive towards nucleophiles, allowing the synthesis of urea-functionalized derivatives with p-nitrobenzene units. These derivatives have potential applications in dye chemistry and as intermediates in organic synthesis .
Mechanism of Action
Target of Action
4-Methyl-2-nitrophenyl isocyanate, also known as 1-isocyanato-4-methyl-2-nitrobenzene, is an organic building block containing an isocyanate group . The primary targets of this compound are molecules with nucleophilic groups, such as amines and alcohols, which can react with the isocyanate group to form urethanes and ureas .
Mode of Action
The isocyanate group in 4-Methyl-2-nitrophenyl isocyanate is highly reactive and can form covalent bonds with nucleophiles. This reactivity is due to the electron-withdrawing nature of the isocyanate group, which makes the carbon atom electrophilic and susceptible to nucleophilic attack . The reaction with amines or alcohols results in the formation of urethanes or ureas, respectively .
Biochemical Pathways
This can lead to changes in the structure and function of these macromolecules, potentially affecting various biochemical pathways .
Pharmacokinetics
Isocyanates in general are known to be rapidly metabolized and excreted, primarily in the urine . The bioavailability of 4-Methyl-2-nitrophenyl isocyanate would depend on factors such as its route of administration and the presence of other substances that can react with the isocyanate group.
Result of Action
The molecular and cellular effects of 4-Methyl-2-nitrophenyl isocyanate’s action would depend on the specific targets it reacts with. In general, the reaction of isocyanates with biological macromolecules can lead to changes in their structure and function, potentially resulting in cellular damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-2-nitrophenyl isocyanate. For example, the presence of substances with nucleophilic groups can compete with the intended targets for reaction with the isocyanate group . Additionally, the compound is sensitive to moisture and should be stored at low temperatures to maintain its stability .
properties
IUPAC Name |
1-isocyanato-4-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-2-3-7(9-5-11)8(4-6)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXDHIPQKZLDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339370 | |
| Record name | 4-Methyl-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-nitrophenyl isocyanate | |
CAS RN |
57910-98-2 | |
| Record name | 4-Methyl-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2r)-2,3-Bis[(4,4-difluorotetradecanoyl)oxy]propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1211051.png)
![(3R,5R,7S,10S,13R,17R)-17-[(2R)-butan-2-yl]-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1211053.png)
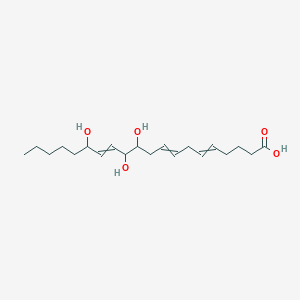

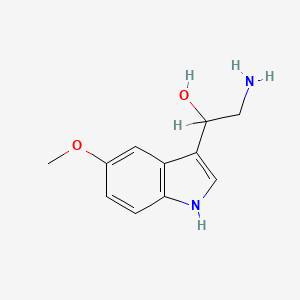



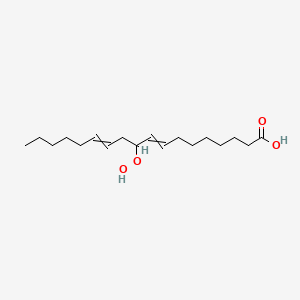
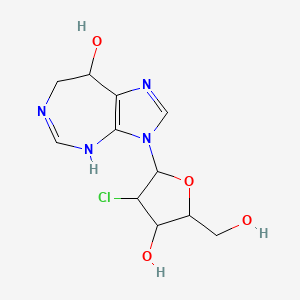
![2-[[[4-(Methylthio)anilino]-oxomethyl]amino]benzamide](/img/structure/B1211068.png)

